2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-chloro-3-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVXDSXESEUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557300-23-8 | |
| Record name | 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the use of aldehydes in the presence of oxidizing agents to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using pyridine-2,3-diamine and carboxylic acids. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have enhanced biological activities .
Scientific Research Applications
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor agonist, influencing neurotransmission.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as GABA A receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to various pharmacological effects. Additionally, it can influence other cellular pathways, including those involved in cancer cell proliferation and immune response .
Comparison with Similar Compounds
Table 1: Key Differences Between Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives
Substituent Effects: Chloro vs. Methyl vs. Hydroxyl Groups
- 4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine (CAS 54221-73-7): The hydroxyl group at position 2 increases polarity, reducing BBB permeability compared to the methyl-substituted analog. This compound’s molecular weight (178.01 g/mol) and hydrogen-bonding capacity make it less suitable for CNS-targeted therapies .
- 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine : Replacing chlorine with a methyl group (similarity coefficient 0.91 to the target compound) enhances lipophilicity (cLogP ~1.8) but diminishes electrophilic reactivity, affecting interactions with nucleotide-binding domains .
Biological Activity
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a compound of significant interest due to its unique biological properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Target Receptors and Pathways
The compound acts primarily as a positive allosteric modulator of the GABA_A receptor, enhancing the effects of the neurotransmitter GABA. This modulation can lead to increased inhibitory neurotransmission, which is crucial for various neurological functions. Additionally, imidazopyridines have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, influencing immune responses and cellular proliferation.
Interactions with Biomolecules
2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine interacts with various enzymes and proteins, affecting multiple cellular pathways. These interactions can lead to alterations in gene expression and enzyme activity, which are critical for maintaining cellular homeostasis.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| GABA_A Modulation | Enhances inhibitory neurotransmission |
| NF-kappaB Activation | Influences immune response and cellular proliferation |
| Enzyme Interaction | Alters enzyme activity and gene expression |
Research Findings
Case Studies and Experimental Evidence
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported that a related compound inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM .
- Aurora Kinase Inhibition : Research has highlighted the role of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are essential in cell division. One derivative showed an IC50 value of 0.162 μM against FLT3 kinase, indicating strong potential for therapeutic applications in cancer treatment .
- Stability and Metabolism : Stability studies indicated that certain derivatives maintain high stability in mouse liver microsomes, with only 22% metabolism after 30 minutes. This suggests favorable pharmacokinetic properties for further development .
Dosage Effects in Animal Models
Research indicates that the effects of imidazopyridines vary significantly with dosage. Higher doses tend to enhance the biological activity but may also increase toxicity risks. Therefore, careful dose optimization is essential for therapeutic applications.
Synthetic Routes
The synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids under oxidative conditions. This method is efficient for producing high yields necessary for both research and industrial applications.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine?
The synthesis typically involves cyclization of precursors such as 3-amino-4-chloropyridine derivatives under controlled conditions. Microwave-assisted synthesis or condensation reactions with appropriate reagents (e.g., diketene or chloro-substituted pyridines) are common . Characterization requires:
Q. What safety precautions are essential when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard statements (H302, H315, H319), which indicate toxicity upon ingestion, skin irritation, and eye damage. Key precautions:
Q. How can analytical techniques resolve purity and structural ambiguities?
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per CAS 214778-28-6) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).
- UV-Vis Spectroscopy : Monitor electronic transitions (λmax ~244–300 nm) .
Advanced Questions
Q. How can computational methods like DFT optimize reaction pathways?
Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level predicts vibrational modes, bond lengths, and reaction intermediates. For example:
- Potential Energy Distributions (PED) : Analyze vibrational normal modes of methyl and chloro substituents .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to optimize cyclization yields .
Q. What strategies improve synthetic yield in multi-step reactions?
Q. How does crystallographic analysis resolve structural ambiguities?
Q. What structural modifications enhance biological activity in analogs?
Substituent effects are critical:
| Analog | Modification | Activity |
|---|---|---|
| 4-Chloro-2-(2-methylphenyl) | Chlorophenyl group | Antiviral |
| 5-Bromo-3-methylisoxazolo | Bromine substitution | Enhanced reactivity |
| 2-Amino derivatives | Amino group | Improved pharmacokinetics |
Q. How do conflicting biological activity data arise, and how can they be resolved?
Discrepancies may stem from:
- Assay Variability : Use standardized protocols (e.g., IC50 in kinase inhibition assays).
- Solubility Differences : Pre-treat compounds with DMSO <1% to avoid false negatives .
- Metabolic Stability : Perform hepatic microsome studies to assess degradation .
Methodological Notes
- References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica) and validated databases (PubChem, SHELX documentation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
